Predicted Lipophilicity (LogD₇.₄) of N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine Compared to Parent DMPEA
The predicted distribution coefficient at pH 7.4 (LogD₇.₄) for N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine is 0.448, whereas the parent 3,4-dimethoxyphenethylamine (DMPEA) has a reported XLogP of 0.80 [1][2]. Although LogP and LogD₇.₄ are not identical parameters, the lower LogD₇.₄ of the target compound compared to the neutral LogP of DMPEA suggests that ionization of the secondary amine at physiological pH partially offsets the lipophilicity gain from the pentan-3-yl substituent, yielding a moderately polar compound distinct from both DMPEA and more highly N-alkylated, lipophilic analogs such as N,N-dimethyl-3,4-dimethoxyphenethylamine (XLogP = 1.70) [2].
| Evidence Dimension | Lipophilicity (LogD₇.₄ or LogP) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 0.448 (JChem predicted) [1] |
| Comparator Or Baseline | 3,4-Dimethoxyphenethylamine (DMPEA): XLogP = 0.80; N,N-Dimethyl-3,4-dimethoxyphenethylamine: XLogP = 1.70 [2] |
| Quantified Difference | Target LogD₇.₄ is 0.35 log units lower than DMPEA XLogP; 1.25 log units lower than N,N-dimethyl analog LogP (note: cross-parameter comparison; differences in measurement method confound direct quantification) |
| Conditions | JChem predicted LogD (ChemAxon) for target; XLogP (PubChem) for comparators |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; a 0.35–1.25 log unit difference corresponds to a 2–18-fold change in partition coefficient, sufficient to alter cellular uptake, assay interference profile, and in vivo distribution compared to simpler N-alkyl analogs.
- [1] ChemBase. [2-(3,4-dimethoxyphenyl)ethyl](pentan-3-yl)amine – JChem predicted LogD values. https://www.chembase.cn (accessed 2026-05-05). View Source
- [2] Plantaedb. Homoveratrylamine (XLogP = 0.80); N,N-Dimethylhomoveratrylamine (XLogP = 1.70). https://plantaedb.com (accessed 2026-05-05). View Source
